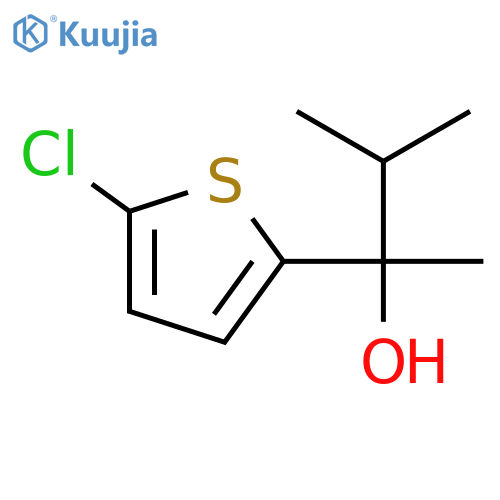

Cas no 1379317-23-3 (2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol)

1379317-23-3 structure

商品名:2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol

CAS番号:1379317-23-3

MF:C9H13ClOS

メガワット:204.716920614243

MDL:MFCD20528542

CID:5179570

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol

- 2-Thiophenemethanol, 5-chloro-α-methyl-α-(1-methylethyl)-

-

- MDL: MFCD20528542

- インチ: 1S/C9H13ClOS/c1-6(2)9(3,11)7-4-5-8(10)12-7/h4-6,11H,1-3H3

- InChIKey: DDQMHXDGCMBBCM-UHFFFAOYSA-N

- ほほえんだ: CC(C1SC(Cl)=CC=1)(O)C(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB433826-1 g |

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol |

1379317-23-3 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB433826-1g |

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol; . |

1379317-23-3 | 1g |

€1555.10 | 2025-03-19 | ||

| abcr | AB433826-5g |

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol |

1379317-23-3 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB433826-5 g |

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol |

1379317-23-3 | 5g |

€1,373.40 | 2023-04-23 |

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

1379317-23-3 (2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379317-23-3)2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol

清らかである:99%

はかる:1g

価格 ($):961.0